4-Cyclopropoxy-2-formylnicotinic acid
Description
4-Cyclopropoxy-2-formylnicotinic acid is a nicotinic acid derivative featuring a cyclopropoxy substituent at the 4-position and a formyl group at the 2-position of the pyridine ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural complexity, which combines reactive functional groups (formyl) with a strained cyclopropane moiety.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-7-9(10(13)14)8(3-4-11-7)15-6-1-2-6/h3-6H,1-2H2,(H,13,14) |
InChI Key |
CNHWJGLYEKJQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-formylnicotinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by formylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropoxy-2-formylnicotinic acid may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products
Oxidation: 4-Cyclopropoxy-2-carboxynicotinic acid.
Reduction: 4-Cyclopropoxy-2-hydroxymethylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-2-formylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-formylnicotinic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The cyclopropoxy group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred based on functional groups and scaffold similarities to compounds in the evidence:
Functional Group Reactivity
- Formyl Group: The presence of a formyl group in 4-cyclopropoxy-2-formylnicotinic acid parallels its role in 4-formylfuran-2-carboxylic acid (). Formyl groups are highly reactive, often participating in condensation or nucleophilic addition reactions.
- Cyclopropoxy Substituent: Cyclopropane rings are known for their strain-driven reactivity.
Pharmacopeial Carboxylic Acid Derivatives
lists complex carboxylic acids (e.g., (4S)-2-{(R)-2-amino-2-phenylacetamidomethyl}-3-formyl-5,5-dimethylthiazolidine-4-carboxylic acid) with formyl and amino-phenyl groups. These structures emphasize the role of stereochemistry and substituent placement in biological activity. For instance, beta-lactam derivatives (e.g., (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) rely on rigid bicyclic frameworks for antibiotic efficacy . By contrast, 4-cyclopropoxy-2-formylnicotinic acid’s planar pyridine ring may offer distinct binding or metabolic profiles.
Key Findings and Hypotheses
- Reactivity : The formyl group may render 4-cyclopropoxy-2-formylnicotinic acid prone to degradation or cross-reactivity, similar to 4-formylfuran-2-carboxylic acid, which is flagged for "R&D use only" due to incomplete characterization .
- Stability : Cyclopropane rings are typically unstable under acidic or oxidative conditions. This contrasts with methyl or chloro substituents in pyrimidine derivatives (), which enhance stability for industrial use.
- Biological Potential: While beta-lactam derivatives () are bioactive, the absence of amino or thiazolidine groups in 4-cyclopropoxy-2-formylnicotinic acid may limit analogous antibiotic properties.
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